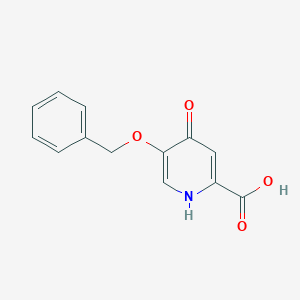

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJMNQZMSQDVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453533 | |

| Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107550-30-1 | |

| Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from the readily available starting material, kojic acid. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, can be envisioned through a three-step sequence starting from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The proposed pathway involves:

-

Protection of the 5-hydroxyl group: The phenolic hydroxyl group of kojic acid is protected with a benzyl group to prevent its reaction in subsequent steps.

-

Oxidation of the 2-hydroxymethyl group: The primary alcohol at the 2-position is oxidized to a carboxylic acid.

-

Conversion of the 4-pyranone to a 1,4-dihydropyridin-4-one: The oxygen heteroatom in the pyranone ring is replaced with a nitrogen atom by reaction with an ammonia source to yield the final dihydropyridine structure.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

This step involves the benzylation of the phenolic hydroxyl group of kojic acid.

Materials:

-

Kojic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of kojic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Synthesis of 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This step involves the oxidation of the primary alcohol of the intermediate from Step 1 to a carboxylic acid using Jones reagent.

Materials:

-

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Isopropyl alcohol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent) in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the excess oxidant by adding isopropyl alcohol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the conversion of the pyranone ring to a dihydropyridinone ring.

Materials:

-

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

-

Ammonium acetate (NH₄OAc)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1 equivalent) in ethanol, add a large excess of ammonium acetate (e.g., 10 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields for analogous reactions found in the literature and should be considered as estimates.

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Kojic acid | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 |

| 2 | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Jones Reagent | Acetone | 0 - RT | 2-4 | 70-85 |

| 3 | 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | This compound | NH₄OAc | EtOH | Reflux | 12-24 | 50-70 |

Logical Workflow for Synthesis and Purification

Caption: A logical workflow diagram illustrating the key stages of each synthetic step.

In-depth Technical Guide: 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

An Examination of a Niche Heterocyclic Compound

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Direct experimental data for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is limited. However, based on its structure and data from analogous compounds, the following properties can be inferred. For comparison, computed data for the related isomer, 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and the unbenzylated analogue, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, are presented.

| Property | This compound (Predicted/Inferred) | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (Computed)[1] | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (Computed)[2] |

| Molecular Formula | C₁₃H₁₁NO₄ | C₁₃H₁₁NO₄ | C₆H₅NO₄ |

| Molecular Weight | 259.23 g/mol | 245.23 g/mol | 155.11 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water. | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for related pyridine and dihydropyridine derivatives. A common approach could involve the protection of a hydroxyl group as a benzyl ether, followed by the formation of the dihydropyridine ring and subsequent hydrolysis of an ester to the carboxylic acid.

Below is a generalized, hypothetical experimental workflow for the synthesis of a dihydropyridine carboxylic acid, illustrating the type of detail required for a full protocol.

Hypothetical Experimental Protocol: Synthesis of a Dihydropyridine Carboxylic Acid Derivative

Objective: To synthesize a 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivative.

Materials:

-

Appropriate starting materials (e.g., a β-ketoester, an enamine, and an aldehyde)

-

Solvents (e.g., ethanol, dimethylformamide)

-

Catalyst (e.g., piperidine, acetic acid)

-

Reagents for hydrolysis (e.g., lithium hydroxide, water, hydrochloric acid)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Purification equipment (e.g., filtration apparatus, chromatography columns)

Procedure:

-

Hantzsch Dihydropyridine Synthesis (or similar condensation):

-

Dissolve the β-ketoester (1.0 eq) and the enamine (1.0 eq) in a suitable solvent such as ethanol.

-

Add the aldehyde (1.0 eq) to the mixture.

-

Add a catalytic amount of piperidine and acetic acid.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting dihydropyridine ester by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified dihydropyridine ester (1.0 eq) in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

A potential synthetic approach for the closely related aromatic compound, 5-(benzyloxy)pyridine-2-carboxylic acid, involves the oxidation of 5-(benzyloxy)-2-methylpyridine using potassium permanganate.[3] Another method is the hydrolysis of methyl 5-(benzyloxy)pyridine-2-carboxylate.[3]

Logical Workflow for Synthesis Troubleshooting

The synthesis of such heterocyclic compounds can often result in low yields or the formation of byproducts. A systematic approach to troubleshooting is essential.

Spectral Data Analysis

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found. For reference, the expected signals in ¹H and ¹³C NMR spectra would include:

-

¹H NMR: Signals corresponding to the protons on the dihydropyridine ring, the benzylic methylene protons (typically a singlet around 5.0-5.5 ppm), and the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm region). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Resonances for the carbonyl carbons of the pyridone and the carboxylic acid, carbons of the dihydropyridine ring, the benzylic methylene carbon, and the carbons of the benzyl aromatic ring.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been documented in the available literature. However, the dihydropyridine scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of dihydropyridine have shown a broad range of activities, including but not limited to, cardiovascular, anticancer, and antimicrobial effects.

Due to the lack of specific biological data, no signaling pathway diagram can be provided. Research into this compound would first need to establish its biological targets to elucidate any relevant pathways.

Hypothetical Drug Discovery Workflow

Should this compound be investigated for therapeutic potential, a typical preclinical discovery workflow would be initiated.

Conclusion

This compound is a heterocyclic compound for which detailed, publicly available scientific data is scarce. While its structural features suggest potential for further investigation in medicinal chemistry, a comprehensive understanding of its chemical and biological properties requires dedicated experimental research. The information provided in this guide, based on related structures, offers a foundational context for researchers and scientists interested in exploring this and similar molecules. Future work should focus on the synthesis, purification, and thorough characterization of this compound to unlock its potential applications.

References

Spectroscopic and Mechanistic Insights into 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details predicted spectroscopic data, outlines experimental protocols for its synthesis and characterization, and explores a potential mechanism of action related to its structural class.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its constituent chemical moieties and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~8.10 | s | 1H | H-6 |

| ~7.50 - 7.30 | m | 5H | Phenyl-H |

| ~6.50 | s | 1H | H-3 |

| ~5.20 | s | 2H | OCH₂Ph |

| ~11.5 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-4 (C=O) |

| ~165.0 | C-7 (COOH) |

| ~155.0 | C-5 |

| ~140.0 | C-2 |

| ~136.0 | Phenyl C (quaternary) |

| ~129.0 | Phenyl CH |

| ~128.5 | Phenyl CH |

| ~128.0 | Phenyl CH |

| ~110.0 | C-6 |

| ~105.0 | C-3 |

| ~70.0 | OCH₂Ph |

Table 3: Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 258.06 | [M-H]⁻ |

| 214.07 | [M-H-CO₂]⁻ |

| 91.05 | [C₇H₇]⁺ (from benzylic cleavage) |

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (4-pyridone) |

| ~1600, 1580 | Medium | C=C stretch (aromatic and pyridone) |

| ~1250 | Strong | C-O stretch |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from procedures for similar dihydropyridine derivatives.

-

Step 1: Synthesis of Diethyl 2-(benzyloxy)malonate. To a solution of diethyl malonate in a suitable solvent such as DMF, add sodium hydride. After stirring, add benzyl bromide and heat the reaction mixture. The product is then extracted and purified.

-

Step 2: Condensation with an appropriate amine. React the resulting diethyl 2-(benzyloxy)malonate with an appropriate three-carbon amine component under cyclization conditions to form the dihydropyridine ring.

-

Step 3: Hydrolysis. The ester groups of the dihydropyridine intermediate are hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product. The crude product is then purified by recrystallization.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.[1]

-

Mass Spectrometry (MS). Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[2] Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.[2]

-

Infrared (IR) Spectroscopy. Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.[3] Alternatively, acquire the spectrum of a thin film of the sample.[4] Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[3]

Potential Biological Activity and Signaling Pathway

Dihydropyridine derivatives are known to exhibit a range of biological activities, including the inhibition of HIV integrase.[5][6][7] This enzyme is crucial for the replication of the HIV virus by inserting the viral DNA into the host cell's genome.[7][8] The 4-oxo-pyridinyl moiety present in the title compound is a key pharmacophore for this inhibitory activity.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed inhibition of HIV integrase by the title compound.

Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from synthesis to characterization and biological evaluation.

Caption: Workflow for the synthesis and evaluation of the title compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. webassign.net [webassign.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. mdpi.com [mdpi.com]

- 6. HIV integrase inhibitors as therapeutic agents in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide delineates the mechanism of action of 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a potent modulator of the cellular hypoxia response pathway. This compound belongs to the hydroxypyridone carboxylic acid class of molecules that function as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, this class of compounds stabilizes the alpha subunit of HIF (HIF-α), a master transcriptional regulator of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on the inhibitory activity of representative compounds from this class, and detailed experimental protocols for their evaluation.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to fluctuations in oxygen availability is a critical physiological process, and its dysregulation is implicated in a variety of pathologies, including anemia, ischemia, and cancer. The central mediator of this response is the Hypoxia-Inducible Factor (HIF) transcription factor. HIF is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).

Under normoxic (normal oxygen) conditions, the stability of HIF-α is tightly regulated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). There are three main isoforms: PHD1, PHD2, and PHD3. These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, effectively keeping its levels low.

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a multitude of genes that facilitate adaptation to low oxygen, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glucose metabolism.

Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase

This compound and its structural analogues act as competitive inhibitors of PHD enzymes. The hydroxypyridone carboxylic acid scaffold is designed to mimic the co-substrate 2-oxoglutarate, allowing it to bind to the active site of the PHD enzyme. This competitive binding prevents the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions. This "pseudo-hypoxic" state triggers the downstream signaling cascade, leading to the expression of HIF target genes.

The core mechanism involves the bidentate chelation of the active site Fe(II) ion by the inhibitor, a characteristic interaction for this class of compounds. This effectively blocks the catalytic activity of the PHD enzyme.

Quantitative Data: Inhibitory Potency

| Inhibitor Name | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |

| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |

| Roxadustat | - | 591 | - | [1] |

| Molidustat | 480 | 280 | 450 | [1] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound or related PHD inhibitors.

In Vitro PHD2 Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific PHD isoform.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Prepare stock solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate (containing the target proline residue), FeSO4, 2-oxoglutarate, and sodium ascorbate.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound at various concentrations.

-

Add PHD2, FeSO4, and ascorbate. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.

-

Incubate for a specific time (e.g., 30-60 minutes) at room temperature.

-

Terminate the reaction by adding a quenching solution (e.g., EDTA in buffer).

-

-

Detection:

-

Detect the amount of hydroxylated peptide using an appropriate method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mass spectrometry.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to stabilize HIF-1α in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293, Hep3B) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

-

Conclusion

This compound represents a class of small molecule inhibitors of HIF prolyl hydroxylases. By competitively inhibiting these enzymes, it stabilizes the HIF-α subunit, leading to the transcriptional activation of hypoxia-responsive genes. This mechanism of action holds significant therapeutic potential for the treatment of anemia and other ischemia-related conditions. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other related PHD inhibitors, facilitating further research and development in this promising area of drug discovery.

References

Unveiling the Biological Potential of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Landscape of Limited Specific Data

For researchers, scientists, and drug development professionals, 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid represents a molecule of interest within the broader class of heterocyclic compounds that have shown significant biological activities. However, a comprehensive review of available scientific literature reveals a notable absence of specific data on the biological activity, mechanism of action, and quantitative potency of this particular compound. While an in-depth technical guide on its core activities cannot be constructed at this time due to the lack of dedicated research, this whitepaper aims to provide a high-level overview of the biological activities observed in structurally related compounds, offering a potential roadmap for future investigation.

The Chemical Landscape: A Family of Bioactive Scaffolds

The core structure of this compound belongs to the dihydropyridine and 4-pyridone carboxylic acid families. These scaffolds are prevalent in a variety of biologically active molecules, demonstrating a wide spectrum of therapeutic potential. Derivatives of these core structures have been explored for various applications, including:

-

Anticancer Activity: Numerous studies have investigated the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines. For instance, certain derivatives have shown activity against human colorectal adenocarcinoma cells (HCT-15).[1]

-

Antimicrobial Properties: The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is a key feature in some compounds exhibiting antibacterial and antifungal properties. Research has shown that N-ethylpyridone-3-carboxylic acid, a related structure, displays antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium.[2] Furthermore, some 1,4-dihydropyridine derivatives have been identified as promising novel antimicrobials against Helicobacter pylori.[3]

-

Enzyme Inhibition: The broader class of pyridine carboxylic acid analogs has been shown to inhibit various enzymes. For example, some analogs have demonstrated inhibitory activity against α-amylase and carboxypeptidase A.[4]

Inferences from Related Structures

While direct experimental data for this compound is unavailable, the biological activities of related compounds provide a foundation for postulating its potential areas of interest. The presence of the benzyloxy group, the 4-oxo-dihydropyridine core, and the carboxylic acid function are all features that can contribute to biological interactions.

For example, a related compound, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, has been noted as an important intermediate in the synthesis of therapeutic agents and has been studied for its anti-inflammatory and anti-fungal activities.[5] This suggests that the benzyloxy-pyrone scaffold shares some potential for biological activity with the benzyloxy-pyridone scaffold of the topic compound.

Future Directions and the Path Forward

The absence of specific biological data for this compound highlights a clear gap in the current scientific knowledge. To unlock the potential of this molecule, a systematic investigation is required. The logical workflow for such an investigation is outlined below.

Figure 1. A proposed workflow for the initial biological evaluation of this compound.

References

- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. China 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid CAS NO.: 119736-16-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

Potential Therapeutic Targets of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly detailing the therapeutic targets of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is limited. This guide explores potential therapeutic targets by examining structurally and functionally related compounds, namely Vadadustat and AKB-9778 (razuprotafib). The hypotheses presented herein are based on the established mechanisms of these analogous molecules and should be validated through direct experimental investigation of the subject compound.

Executive Summary

The core chemical scaffold of this compound is present in several biologically active molecules, suggesting a range of potential therapeutic applications. By analyzing the mechanisms of action of related compounds, this whitepaper identifies two primary, high-potential therapeutic targets: Hypoxia-inducible Factor Prolyl Hydroxylase (HIF-PH) and Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) . Inhibition of these enzymes has demonstrated therapeutic efficacy in anemia and retinal vascular diseases, respectively. Additionally, off-target activities against transporters such as Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporter 3 (OAT3) are considered. This document provides a detailed overview of these targets, their associated signaling pathways, quantitative data from related inhibitors, and relevant experimental protocols to guide future research and development efforts.

Potential Therapeutic Target: Hypoxia-inducible Factor Prolyl Hydroxylase (HIF-PH)

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is a key structural feature of Vadadustat, a known inhibitor of HIF prolyl hydroxylases. This suggests that this compound may exhibit similar activity.

1.1. Mechanism of Action and Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, the activity of PHDs is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.[1][2]

Inhibitors of HIF-PH, such as Vadadustat, mimic a hypoxic state by preventing the degradation of HIF-α, even under normoxic conditions.[1][3][4] This leads to a controlled and physiological increase in endogenous erythropoietin (EPO) production, which in turn stimulates red blood cell production.[1][2]

Caption: HIF Signaling Pathway and the Role of HIF-PH Inhibitors.

1.2. Quantitative Data for Vadadustat

While specific IC50 values for this compound are not available, data for Vadadustat provides a benchmark for potential potency.

| Target Enzyme/Transporter | Inhibitor | IC50 / Ki / EC50 | Notes |

| HIF Prolyl Hydroxylase (PHD1, PHD2, PHD3) | Vadadustat | Not publicly detailed, but potent and reversible inhibitor[5] | Leads to stabilization of HIF-1α and HIF-2α[5] |

| Breast Cancer Resistance Protein (BCRP) | Vadadustat | Inhibitor[6] | May increase exposure of BCRP substrates[5] |

| Organic Anion Transporter 3 (OAT3) | Vadadustat | Inhibitor[6] | May increase exposure of OAT3 substrates[5] |

1.3. Experimental Protocol: HIF-PH Inhibition Assay (Generic Luminescence-Based Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against HIF-PH enzymes.

Caption: Workflow for a HIF-PH Inhibition Luminescence Assay.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20). Prepare solutions of recombinant human HIF-PH (e.g., PHD2), a synthetic peptide substrate corresponding to the hydroxylation site of HIF-1α, and co-factors (α-ketoglutarate, ascorbate, Fe(II)).

-

Compound Preparation: Serially dilute the test compound (this compound) in DMSO, followed by dilution in assay buffer to the desired final concentrations.

-

Assay Reaction: In a 384-well plate, add the test compound, HIF-PH enzyme, and the HIF-1α peptide substrate. Initiate the reaction by adding the co-factors.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a luminescence-based detection reagent that measures the amount of unconsumed α-ketoglutarate or detects the hydroxylated peptide.

-

Data Acquisition: Read the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to HIF-PH activity. Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Therapeutic Target: Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)

The compound AKB-9778 (razuprotafib) is a small-molecule inhibitor of VE-PTP. While its structure is distinct from the user's compound, the potential for targeting protein tyrosine phosphatases represents another avenue of investigation.

2.1. Mechanism of Action and Signaling Pathway

VE-PTP is a receptor-type protein tyrosine phosphatase that is predominantly expressed in endothelial cells. It dephosphorylates and inactivates the Tie-2 receptor, a tyrosine kinase that is crucial for maintaining vascular stability.[7] The natural ligand for Tie-2, angiopoietin-1 (Ang-1), promotes Tie-2 phosphorylation and activation, leading to vascular quiescence and integrity. In disease states, such as diabetic retinopathy, the antagonist ligand angiopoietin-2 (Ang-2) is upregulated, which competes with Ang-1 and contributes to vascular destabilization.[8]

By inhibiting VE-PTP, a compound like AKB-9778 shifts the balance towards Tie-2 phosphorylation and activation, thereby strengthening the endothelial barrier, reducing vascular leakage, and inhibiting pathological angiogenesis.[8][9][10] This mechanism is complementary to anti-VEGF therapies.[8]

Caption: The Angiopoietin/Tie-2 Signaling Pathway and VE-PTP Inhibition.

2.2. Quantitative Data for AKB-9778 (razuprotafib)

| Target Enzyme | Inhibitor | IC50 / Ki / EC50 | Notes |

| Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) | AKB-9778 | Not publicly detailed, but a potent small-molecule inhibitor[8][9] | Activates Tie-2 by inhibiting its dephosphorylation[8][11] |

Clinical Trial Data for AKB-9778:

| Trial | Dose | Outcome | Reference |

| TIME-2 | 15 mg BID (subcutaneous) | Significant reduction in intraocular pressure (IOP) | [12][13] |

| TIME-2b | 15 mg BID (subcutaneous) | Mean IOP reduction of 1.15 mm Hg compared to placebo | [12] |

2.3. Experimental Protocol: VE-PTP Inhibition Assay (Generic Malachite Green Assay)

This protocol describes a colorimetric method to measure phosphatase activity and its inhibition.

References

- 1. What is the mechanism of Vadadustat? [synapse.patsnap.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. patientcareonline.com [patientcareonline.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. reference.medscape.com [reference.medscape.com]

- 6. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The VE-PTP inhibitor AKB-9778 improves anti-tumor activity and diminishes the toxicity of Interleukin 2 (IL-2) administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. retina-specialist.com [retina-specialist.com]

- 9. Targeting the Angiopoietin/Tie Pathway: Prospects for Treatment of Retinal and Respiratory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aao.org [aao.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro evaluation of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Due to a lack of direct experimental data for this specific molecule, this document leverages available information on the biological activities of the core 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold and its derivatives. This scaffold is a key pharmacophore in several clinically significant antiviral agents, particularly HIV-1 integrase inhibitors. This guide outlines potential biological targets, relevant in vitro assays, and expected data, offering a framework for the systematic investigation of this compound.

Introduction

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of potent antiviral drugs. Compounds bearing this moiety have demonstrated significant activity as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The title compound, this compound, incorporates this key scaffold with a benzyloxy substituent at the 5-position, the impact of which on biological activity warrants investigation. This guide explores the potential in vitro activities of this compound based on the established pharmacology of its structural analogs.

Potential Biological Target: HIV-1 Integrase

The primary hypothesized target for this compound is the viral enzyme HIV-1 integrase. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is known to chelate essential divalent metal ions (typically Mg2+) in the active site of the integrase, thereby blocking its strand transfer activity.

Mechanism of Action: Inhibition of Strand Transfer

The proposed mechanism of action involves the inhibitor binding to the complex of HIV-1 integrase and the viral DNA ends. This binding prevents the subsequent nucleophilic attack of the viral DNA 3'-hydroxyl group on the host cell DNA, a process known as strand transfer. This inhibition effectively halts the integration of the viral genome, thus preventing productive infection.

Recommended In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to determine the biological activity profile of this compound. The following workflow outlines a logical progression of experiments from initial cytotoxicity screening to specific enzyme inhibition and antiviral assays.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Methodology:

-

Cell Culture: Human T-lymphocyte cells (e.g., MT-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

-

Compound Treatment: A stock solution of the test compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The CC50 value is calculated from the dose-response curve.

HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To determine the concentration of the compound that inhibits 50% of the HIV-1 integrase strand transfer activity (IC50).

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (biotinylated at the 5' end), and a target DNA substrate.

-

Compound Addition: The test compound is added at various concentrations.

-

Initiation: The reaction is initiated by the addition of MgCl2.

-

Incubation: The mixture is incubated at 37°C.

-

Termination: The reaction is stopped by the addition of EDTA.

-

Detection: The biotinylated DNA is captured on a streptavidin-coated plate, and the integrated target DNA is detected using a specific antibody or labeled probe.

-

Data Acquisition: The signal is quantified using a suitable plate reader.

-

Analysis: The IC50 value is determined from the inhibition curve.

Data Presentation: Representative Data for Dihydropyridine Carboxylic Acid Derivatives

The following table summarizes representative in vitro activity data for dihydropyridine carboxylic acid derivatives against various cancer cell lines, as direct data for the title compound is not available. This serves as an example of how quantitative data for the target compound could be presented.

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 3a | HCT-15 (Colon) | Cytotoxicity | 7.94 ± 1.6 | [1] |

| 3b | HCT-15 (Colon) | Cytotoxicity | 9.24 ± 0.9 | [1] |

Conclusion

While direct experimental evidence for the in vitro activity of this compound is currently unavailable, its structural similarity to known HIV-1 integrase inhibitors strongly suggests a potential antiviral profile. The outlined experimental workflow provides a robust framework for a thorough in vitro evaluation. Initial cytotoxicity screening followed by specific HIV-1 integrase inhibition and cell-based antiviral assays will be critical in elucidating the therapeutic potential of this compound. The benzyloxy substituent at the 5-position may influence potency, selectivity, and pharmacokinetic properties, making its investigation a compelling area for further research in the development of novel antiviral agents.

References

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: An In-Depth Technical Guide to its Role as an Enzymatic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the dihydropyridine class of heterocyclic compounds, a scaffold known for a wide range of biological activities. This particular derivative has been identified in patent literature as a potential inhibitor of viral enzymes, specifically Human Immunodeficiency Virus (HIV) integrase and Hepatitis C Virus (HCV) polymerase. These enzymes are critical for the replication of their respective viruses, making them prime targets for antiviral drug development. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and provide a framework for its further investigation as a therapeutic agent.

Target Enzymes and Mechanism of Action

HIV Integrase

HIV integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as strand transfer, is essential for the establishment of a persistent infection. Inhibitors of HIV integrase, particularly those targeting the strand transfer step, are a critical class of antiretroviral drugs. The proposed mechanism of action for dihydropyridine-based inhibitors involves the chelation of divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, preventing the covalent linkage of the viral DNA to the host chromosome.

Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. As a key component of the HCV replication complex, NS5B is a major target for direct-acting antiviral agents. Dihydropyridine derivatives have been explored as non-nucleoside inhibitors of NS5B. These inhibitors are thought to bind to allosteric sites on the enzyme, inducing conformational changes that ultimately impede its polymerase activity.

Quantitative Inhibition Data (Comparative Analysis)

As of the latest literature review, specific IC50 or Ki values for this compound against HIV integrase or HCV NS5B polymerase have not been publicly disclosed. However, to provide a valuable context for researchers, the following table summarizes the inhibitory activities of structurally related dihydropyridine and carboxylic acid derivatives against these or similar enzymes.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Reference Compound |

| Dihydropyrimidine Carboxylate Analog | HCV NS5B Polymerase | IC50: 0.73 µM | - |

| Indole-2-carboxylic Acid Derivative | HIV-1 Integrase | IC50: 12.41–47.44 µM | Raltegravir |

| Quinolinonyl Non-Diketo Acid Derivative | HIV-1 RNase H | IC50: 1.49 µM | - |

| 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide | HIV-1 Integrase | Potent Inhibition | Raltegravir |

| Hydroxybenzoic and Hydroxycinnamic Acid Flavon-3-yl Esters | HIV-1 Integrase | IC50: 8.3 and 9.1 µM | - |

This table is for comparative purposes only and the activities of these compounds do not directly reflect the potential activity of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid [1]

This step involves the oxidation of 5-(benzyloxy)-2-methylpyridine.

-

Materials: 5-(benzyloxy)-2-methylpyridine, Potassium permanganate (KMnO4), Water, t-butanol (optional), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 5-(benzyloxy)-2-methylpyridine in water or a mixture of t-butanol and water.

-

Heat the solution to 70-90°C with vigorous stirring.

-

Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours.

-

Continue heating and stirring until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Filter the hot reaction mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath.

-

Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the precipitated 5-(benzyloxy)pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Formation of the 4-Oxo-1,4-dihydropyridine Ring

This step would likely involve a cyclization reaction. A possible, though unconfirmed, approach could be a variation of the Gould-Jacobs reaction starting from a suitably substituted aniline derivative and a diethyl ethoxymethylenemalonate equivalent, followed by cyclization and subsequent hydrolysis. Further synthetic development and optimization would be required.

HIV Integrase Strand Transfer Assay Protocol[2]

This protocol outlines a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

-

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA substrate

-

Digoxigenin (DIG)-labeled target DNA substrate

-

Streptavidin-coated 96-well plates

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H2SO4)

-

-

Procedure:

-

Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated donor DNA substrate. Wash to remove unbound DNA.

-

Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash away unbound enzyme.

-

Inhibitor Addition: Add serial dilutions of the test compound (this compound) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled target DNA substrate to all wells. Incubate at 37°C for 60-90 minutes.

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add the anti-DIG-HRP conjugate and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition relative to controls and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

-

HCV NS5B Polymerase Assay Protocol[3][4][5]

This protocol describes a non-radioactive, scintillation proximity assay (SPA) to measure the RNA-dependent RNA polymerase activity of HCV NS5B.

-

Materials:

-

Recombinant HCV NS5B polymerase (C-terminally truncated for solubility)

-

Poly(C) template

-

Biotinylated oligo(G)12 primer

-

[3H]-GTP (radiolabeled substrate)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM NaCl)

-

Stop solution (e.g., 100 mM EDTA)

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, poly(C) template, biotinylated oligo(G)12 primer, and serial dilutions of the test compound.

-

Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.

-

Substrate Addition: Add [3H]-GTP to the reaction mixture.

-

Incubation: Incubate the plate at room temperature (around 22°C) for 2-3 hours.

-

Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

Add streptavidin-coated SPA beads. The biotinylated RNA product containing the incorporated [3H]-GTP will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a signal.

-

-

Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant viral life cycles and a general workflow for inhibitor screening.

Caption: Simplified HIV Life Cycle and the Target of Inhibition.

Caption: Simplified HCV Replication Cycle and the Target of Inhibition.

Caption: General Workflow for Enzymatic Inhibitor Screening.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antiviral agents targeting HIV integrase and HCV NS5B polymerase. The information and protocols provided in this guide offer a solid foundation for initiating further research. Key future directions should include:

-

Optimized Synthesis: Development and validation of a robust and scalable synthetic route for the title compound and its analogs.

-

Quantitative Biological Evaluation: Performance of detailed enzymatic and cell-based assays to determine the specific inhibitory potency (IC50, Ki) and antiviral efficacy (EC50) of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for potent inhibitory activity and to optimize for drug-like properties.

-

Mechanism of Action Studies: Detailed kinetic and biophysical studies to elucidate the precise mechanism of inhibition against both target enzymes.

The pursuit of these research avenues will be crucial in determining the therapeutic potential of this compound and its derivatives as a new class of antiviral drugs.

References

The Antimicrobial Potential of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the 4-oxo-1,4-dihydropyridine-2-carboxylic acid core has emerged as a promising pharmacophore, demonstrating significant activity against a spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of this class of compounds, including quantitative activity data, detailed experimental protocols for their evaluation, and an elucidation of their mechanism of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for various analogs. The following tables summarize the reported MIC values, offering a comparative analysis of their activity spectrum.

Table 1: Antibacterial Activity of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Derivative A | 8 | 4 | 16 | 32 | [1] |

| Derivative B | 4 | 2 | 8 | 16 | [1] |

| Derivative C | 16 | 8 | 32 | >64 | [1] |

| N-ethylpyridone-3-carboxylic acid | Comparable to Nalidixic Acid | Comparable to Nalidixic Acid | Comparable to Nalidixic Acid | Comparable to Nalidixic Acid | [2] |

Table 2: Antifungal Activity of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Derivative X | 16 | 32 | [3] |

| Derivative Y | 8 | 16 | [3] |

| Derivative Z | 32 | 64 | [3] |

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of antimicrobial action for 4-oxo-1,4-dihydropyridine-2-carboxylic acids is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, these compounds stabilize the transient double-strand breaks generated by the enzymes, leading to an accumulation of DNA damage and ultimately cell death. This mechanism is analogous to that of the well-established quinolone class of antibiotics.

Experimental Protocols

Accurate determination of antimicrobial activity is paramount in the evaluation of new chemical entities. The following are detailed methodologies for two standard in vitro assays used to assess the efficacy of 4-oxo-1,4-dihydropyridine-2-carboxylic acids.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[5][6]

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.[4]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.

Detailed Protocol:

-

Media Preparation: A sterile agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., using a sterile cotton swab dipped in a 0.5 McFarland standard suspension).[6]

-

Well Creation: Wells of a specific diameter (typically 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[7][8]

-

Compound Application: A fixed volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) should be included on each plate.[5]

-

Incubation: The plates are incubated under suitable conditions for the test organism.[5][7]

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold represents a valuable starting point for the development of new antimicrobial agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the potential of this chemical class. Future work should focus on optimizing the structure to enhance potency against a broader range of pathogens, including multidrug-resistant strains, while maintaining a favorable safety profile. The detailed methodologies provided herein will facilitate standardized and reproducible evaluation of these promising compounds, accelerating the journey from discovery to clinical application.

References

- 1. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. hereditybio.in [hereditybio.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. botanyjournals.com [botanyjournals.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Potent HIF Prolyl-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). Inhibition of these enzymes leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia, and holds therapeutic potential for conditions such as anemia associated with chronic kidney disease.[1][2]

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms. This data serves as a valuable benchmark for comparison when evaluating the activity of novel inhibitors like the one in focus.

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |

| Roxadustat | - | 591 | - | [1] |

| Molidustat | 480 | 280 | 450 | [1] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway

The primary mechanism of action for HIF-PHD inhibitors is the stabilization of HIF-1α, which leads to the transcription of various target genes. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][3] By inhibiting PHDs, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay quantitatively measures the ability of the compound to inhibit the enzymatic activity of PHD2.

Workflow:

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate

-

2-Oxoglutarate (2-OG)

-

Fe(II) sulfate

-

L-ascorbic acid

-

This compound

-

AlphaLISA Acceptor beads (anti-hydroxyproline antibody conjugated)

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

384-well white ProxiPlates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer.

-

Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.[5]

-

Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature.[5]

-

Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.[5]

-

Incubate for the desired reaction time (e.g., 10-30 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.[5]

-

Add the Streptavidin-coated Donor beads.[5]

-

Incubate the plate in the dark at room temperature for 60 minutes.[5]

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to stabilize HIF-1α protein levels in cultured cells.

Workflow:

Materials:

-

Human cell lines (e.g., HeLa, U2OS, Hep3B)[3]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)[3]

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).[3]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.[1]

-

Determine the protein concentration of the lysates.[1]

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.[3]

-

Incubate the membrane with the primary anti-HIF-1α antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

-

Visualize the protein bands using an ECL substrate and an imaging system.[1]

-

Strip the membrane and re-probe with a loading control antibody.

Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.[5]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 in response to inhibitor treatment.

Workflow:

Materials:

-

Human cell line (e.g., HEK293)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Passive lysis buffer

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfect cells with the HRE-luciferase reporter plasmid and a control plasmid.[1]

-

After 24 hours, seed the transfected cells into a 96-well plate.[1]

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

After the desired incubation period, lyse the cells using a passive lysis buffer.[1]

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.[1] An increase in luciferase activity indicates an increase in HIF-1 transcriptional activity.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. The protocols are intended to be a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the determination of the purity of this compound in bulk drug substance and formulated products.

Experimental Protocol

1.1. Sample Preparation

-

Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.[1]

-

Sonication may be used to aid dissolution.[1]

-

Filter the solution through a 0.22 µm syringe filter prior to injection.[1]

1.2. Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min[2][3] |

| Column Temperature | 30 °C[3] |

| Detection | UV at 255 nm[2] |

| Injection Volume | 10 µL |

1.3. Data Presentation

The purity of the sample is determined by calculating the area percentage of the main peak.

| Compound | Expected Retention Time (min) |

| This compound | ~15 - 20 |

Note: The retention time is an estimate and should be confirmed experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Quantification

This LC-MS method is designed for the sensitive identification and quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

2.1. Sample Preparation

For biological samples, a protein precipitation or liquid-liquid extraction is recommended.[4]

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS Conditions

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid |

| Gradient | 0-2 min: 5% B2-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

2.3. Data Presentation

The compound can be identified by its accurate mass and characteristic fragmentation pattern. For quantification, a calibration curve should be prepared.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| [M+H]⁺ (Positive Mode) | m/z 258.07 |

| [M-H]⁻ (Negative Mode) | m/z 256.06 |

| Major Fragment Ion (Positive Mode) | m/z 91 (Tropylium ion from benzyloxy group)[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Experimental Protocol

3.1. Sample Preparation

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | Standard single pulse | Proton-decoupled |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2 s | 2 s |

3.3. Data Presentation

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Expected ¹H Chemical Shift (ppm) | Carbon Assignment | Expected ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.5 | C=O (Carboxylic acid) | ~165 |

| Pyridine-H6 | ~8.0 | C=O (Pyridone) | ~175 |

| -CH₂- (Benzyloxy) | ~5.2 | Pyridine C2 | ~145 |

| Phenyl-H (Benzyloxy) | ~7.3-7.5 | Pyridine C3 | ~110 |

| -COOH | ~13.0 (broad) | Pyridine C4 | ~160 |

| NH | ~11.5 (broad) | Pyridine C5 | ~150 |

| Pyridine C6 | ~140 | ||

| -CH₂- (Benzyloxy) | ~70 | ||

| Phenyl C (ipso) | ~136 | ||

| Phenyl C (o, m, p) | ~127-129 |

Note: These are predicted chemical shifts based on similar structures and should be confirmed by experimental data.[7][8][9]

Visualizations

Caption: Workflow for the analysis of this compound.

References

- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. helixchrom.com [helixchrom.com]

- 3. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]

- 4. drawellanalytical.com [drawellanalytical.com]